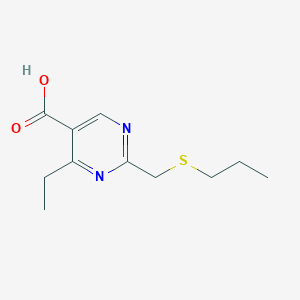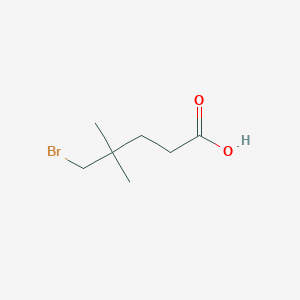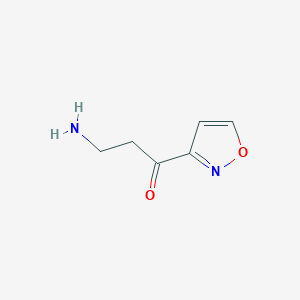![molecular formula C13H13F3N2O3 B13480304 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is a chemical compound that features a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form 1-(2,2,2-trifluoroacetyl)piperazine.
Coupling with Benzoic Acid Derivative: The 1-(2,2,2-trifluoroacetyl)piperazine is then coupled with a benzoic acid derivative, such as 4-bromobenzoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The trifluoroacetyl group can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a trifluoroacetyl group.
Cetirizine Related Compounds: Compounds with similar piperazine and benzoic acid moieties but different substituents.
Uniqueness
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Eigenschaften
Molekularformel |
C13H13F3N2O3 |
|---|---|
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(21)18-7-5-17(6-8-18)10-3-1-9(2-4-10)11(19)20/h1-4H,5-8H2,(H,19,20) |
InChI-Schlüssel |
MEAMDJFWXDSIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
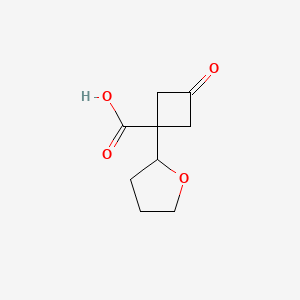
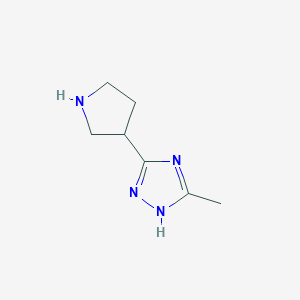
![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
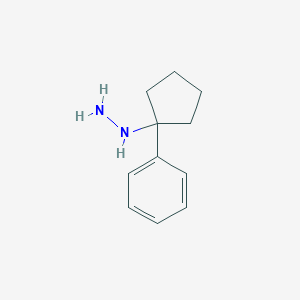
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


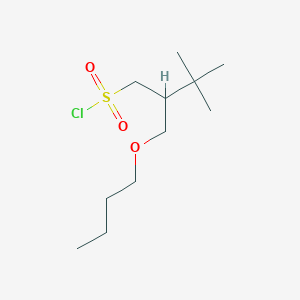
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
